![molecular formula C17H26N2O B7478856 4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B7478856.png)
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide
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Overview
Description
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide, also known as Prolintane, is a synthetic compound that belongs to the class of Norepinephrine-dopamine reuptake inhibitors (NDRIs). It was first synthesized in the 1950s by a pharmaceutical company in the United States. Since then, it has been used for various scientific research purposes due to its unique chemical properties.
Mechanism of Action
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide works by inhibiting the reuptake of norepinephrine and dopamine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in increased alertness, focus, and cognitive performance.
Biochemical and Physiological Effects
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide has been shown to have a variety of biochemical and physiological effects. It increases the release of dopamine and norepinephrine in the brain, which leads to increased arousal and alertness. It also increases the activity of certain enzymes and proteins in the brain, which are involved in the regulation of neurotransmitter levels.
Advantages and Limitations for Lab Experiments
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action. It has also been shown to be effective in enhancing cognitive performance in animal models. However, it also has some limitations. It can be toxic at high doses, and its effects on the brain are not fully understood.
Future Directions
There are several future directions for research on 4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide. One area of interest is its potential use in the treatment of cognitive disorders such as ADHD and narcolepsy. Another area of research is the development of new NDRIs with improved efficacy and safety profiles. Additionally, there is a need for further research on the long-term effects of 4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide on the brain and its potential for abuse.
Synthesis Methods
The synthesis of 4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide involves the reaction of 2,4,6-trimethylbenzoyl chloride with pyrrolidine in the presence of a base. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide has been used extensively in scientific research due to its ability to enhance cognitive performance and increase alertness. It has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and other cognitive disorders. It has also been used as a research tool to study the effects of NDRIs on the brain.
properties
IUPAC Name |
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-13-11-14(2)17(15(3)12-13)18-16(20)7-6-10-19-8-4-5-9-19/h11-12H,4-10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXIZXLRHWBLNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCN2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49673587 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide |
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